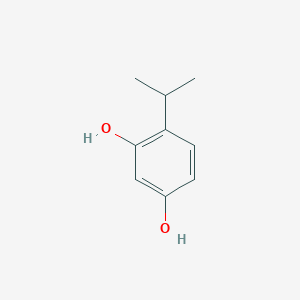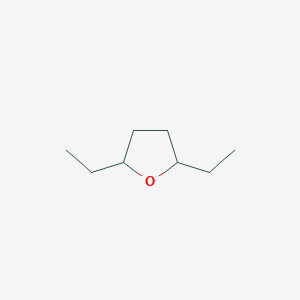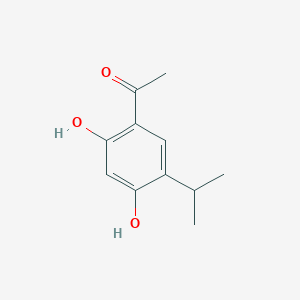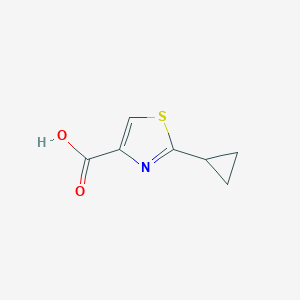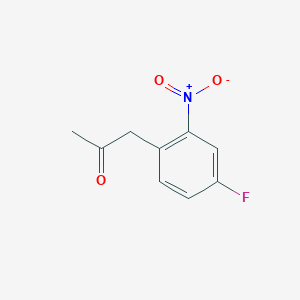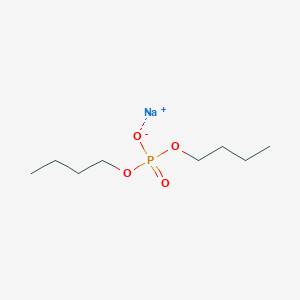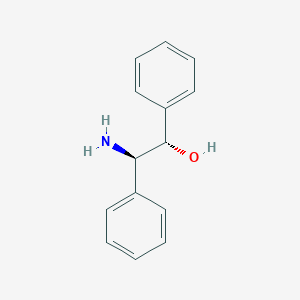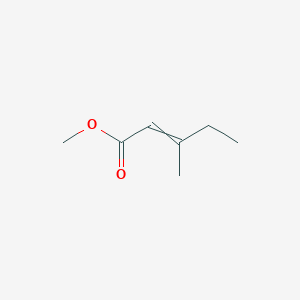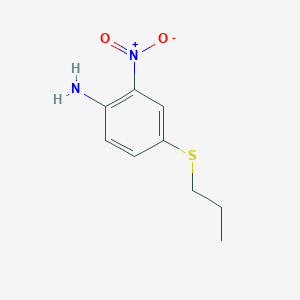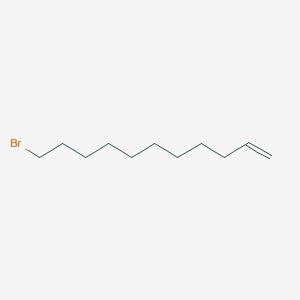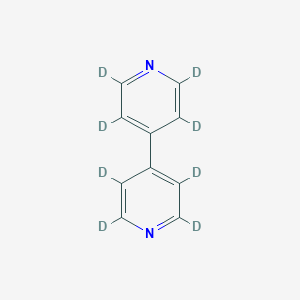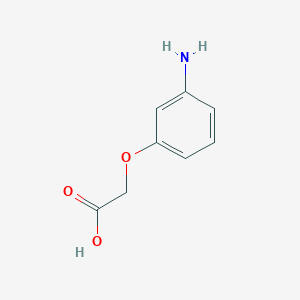
(3-氨基苯氧基)乙酸
描述
“(3-Aminophenoxy)acetic acid” is a chemical compound with the CAS Number: 6274-24-4 and a molecular weight of 167.16 . It has a linear formula of C8 H9 N O3 .
Molecular Structure Analysis
The molecular structure of “(3-Aminophenoxy)acetic acid” is represented by the linear formula C8 H9 N O3 . Its average mass is 167.162 Da and its monoisotopic mass is 167.058243 Da .Physical And Chemical Properties Analysis
“(3-Aminophenoxy)acetic acid” is a solid at room temperature .科学研究应用
General Properties
“(3-Aminophenoxy)acetic acid” is a chemical compound with the CAS Number: 6274-24-4 and the Linear Formula: C8 H9 N O3 .
Application in Water Treatment
One potential application of “(3-Aminophenoxy)acetic acid” is in the field of water treatment, specifically in the adsorption of acetic acid from aqueous solutions .
Method of Application
In this application, activated carbons produced from various agricultural wastes (such as hazelnut shells, orange peel, and melon seeds) are used as adsorbents . The raw materials are treated with various activators at different concentrations under two activation temperatures of 300 °C and 500 °C . The produced adsorbents and a commercial activated carbon are then used for the adsorption of acetic acid from its aqueous solutions .
Results and Outcomes
The removal efficiencies and adsorption capacities were experimentally determined . The surface area, pore volumes, and average pore width of the activated carbons were characterized by N2 adsorption at 77.35 K using the BET, t-plot, and BJH methods . It was found that activated carbons of hazelnut shells and orange peel showed higher efficiencies than commercial activated carbon .
Alcohol Neutralization Gel
Researchers at ETH Zurich have developed a protein-based gel that breaks down alcohol in the gastrointestinal tract without harming the body .
Specific Scientific Field
This application falls under the field of Food Sciences and Biomedical Engineering .
Summary of the Application
The gel is made from whey protein fibrils that use individual iron atoms to convert alcohol in the intestine into harmless acetic acid before it enters the bloodstream . This could potentially reduce the harmful and intoxicating effects of alcohol .
Method of Application
The gel is taken orally before or during alcohol consumption to prevent blood alcohol levels from rising and acetaldehyde from damaging the body .
Results and Outcomes
In mice, the gel reduces blood alcohol levels by up to 50 percent and protects the body from damage . While further tests are necessary before the gel can be used in humans, the researchers are confident that these will be a success .
Synthesis and Pharmacological Activities of Phenoxy Acetamide Derivatives
Phenoxy acetamide and its derivatives (chalcone, indole and quinoline) have been investigated for their synthesis and pharmacological activities .
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
The study focuses on the chemical diversity of phenoxy acetamide and its derivatives in the molecular framework to get complete information regarding pharmacologically interesting compounds of widely different composition .
Method of Application
The method of application involves synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .
Results and Outcomes
The outcomes of this research could potentially lead to the design of new derivatives of phenoxy acetamide and its derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality .
Deep Learning and High-Resolution Anoscopy
Researchers have developed a deep learning system for the automatic detection and differentiation of high-grade intraepithelial lesions (HSIL) versus low-grade squamous intraepithelial lesions (LSIL) using high-resolution anoscopy (HRA) images .
Specific Scientific Field
This application falls under the field of Medical Imaging and Artificial Intelligence .
Summary of the Application
The researchers created an artificial intelligence (AI) system to analyze HRA images and identify high-grade and low-grade lesions accurately . They trained a computer program with thousands of images, achieving a remarkable accuracy .
Method of Application
The method of application involves using a colposcope (or a dedicated hardware) for magnification, after the application of acetic acid and lugol to identify anal lesions .
Results and Outcomes
The AI system proved effective across different examination methods, such as using acetic acid or lugol iodine, and even after treatment . This advancement could improve the early detection of anal cancer precursors, potentially saving lives .
Synthesis of New Pharmaceuticals
“(3-Aminophenoxy)acetic acid” could potentially be used in the synthesis of new pharmaceuticals .
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
The study focuses on the chemical diversity of phenoxy acetamide and its derivatives in the molecular framework to get complete information regarding pharmacologically interesting compounds of widely different composition .
Method of Application
The method of application involves synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .
Results and Outcomes
The outcomes of this research could potentially lead to the design of new derivatives of phenoxy acetamide and its derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality .
安全和危害
属性
IUPAC Name |
2-(3-aminophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWJQYPZFXSJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20978373 | |
| Record name | (3-Aminophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminophenoxy)acetic acid | |
CAS RN |
6274-24-4 | |
| Record name | 2-(3-Aminophenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6274-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6274-24-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-Aminophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

